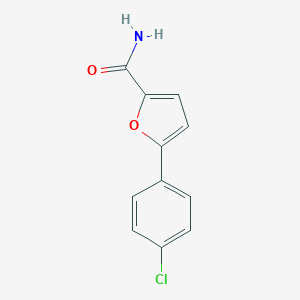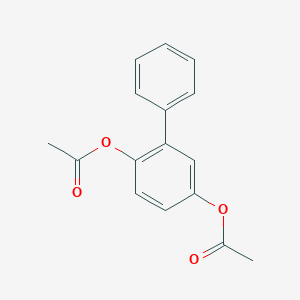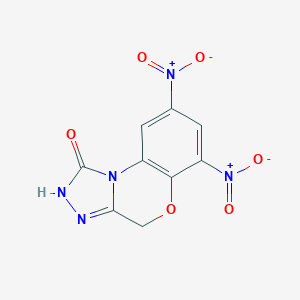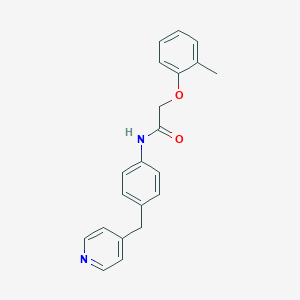
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, also known as PTP-1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTP-1B inhibitor is a potent inhibitor of protein tyrosine phosphatase 1B (PTP-1B), which is a negative regulator of insulin signaling. Inhibition of PTP-1B has been shown to improve insulin sensitivity, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.
作用機序
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor exerts its therapeutic effects by inhibiting the activity of this compound, which is a negative regulator of insulin signaling. By inhibiting this compound, this compound inhibitor increases insulin sensitivity and glucose uptake in insulin-responsive tissues, such as skeletal muscle and adipose tissue. This results in improved glucose homeostasis and lipid metabolism.
Biochemical and physiological effects:
This compound inhibitor has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, increased glucose uptake, and improved lipid metabolism. In animal models of obesity and diabetes, this compound inhibitor has been shown to reduce body weight and improve glucose tolerance.
実験室実験の利点と制限
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor is a potent and selective inhibitor of this compound, making it a valuable tool for studying the role of this compound in insulin signaling and glucose metabolism. However, this compound inhibitor has some limitations for lab experiments, including its high cost and limited availability. Additionally, this compound inhibitor may have off-target effects on other protein tyrosine phosphatases, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor, including:
1. Development of more potent and selective this compound inhibitors for therapeutic use.
2. Investigation of the long-term effects of this compound inhibition on glucose metabolism and insulin sensitivity.
3. Exploration of the potential of this compound inhibitors for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
4. Investigation of the molecular mechanisms underlying the effects of this compound inhibition on glucose metabolism and insulin signaling.
5. Development of novel drug delivery systems for this compound inhibitors to improve their bioavailability and efficacy.
Conclusion:
In conclusion, this compound inhibitor is a promising compound with potential therapeutic applications for the treatment of type 2 diabetes and other metabolic disorders. Its ability to improve insulin sensitivity and glucose metabolism makes it a valuable tool for scientific research. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop more potent and selective inhibitors for therapeutic use.
合成法
The synthesis of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor involves several steps, including the condensation of 4-(pyridin-4-ylmethyl)benzaldehyde with 2-(o-tolyloxy)acetic acid, followed by reduction and acetylation. The final product is obtained through recrystallization and purification.
科学的研究の応用
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been extensively studied in scientific research for its potential therapeutic applications. In vitro studies have shown that this compound inhibitor can improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In animal models of obesity and diabetes, this compound inhibitor has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism.
特性
CAS番号 |
313483-44-2 |
|---|---|
分子式 |
C21H20N2O2 |
分子量 |
332.4 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H20N2O2/c1-16-4-2-3-5-20(16)25-15-21(24)23-19-8-6-17(7-9-19)14-18-10-12-22-13-11-18/h2-13H,14-15H2,1H3,(H,23,24) |
InChIキー |
JCODKZBVFAGZIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)


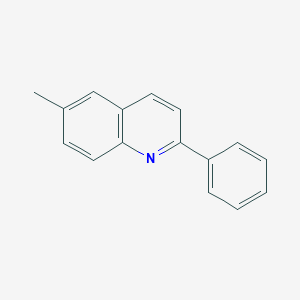
![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)
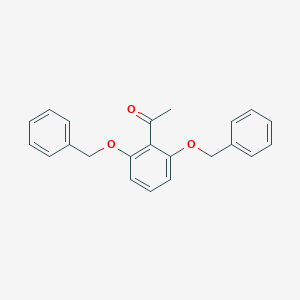
![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)
